Cas no 1543712-74-8 (tert-butyl 2-amino-4,4-difluorobutanoate)

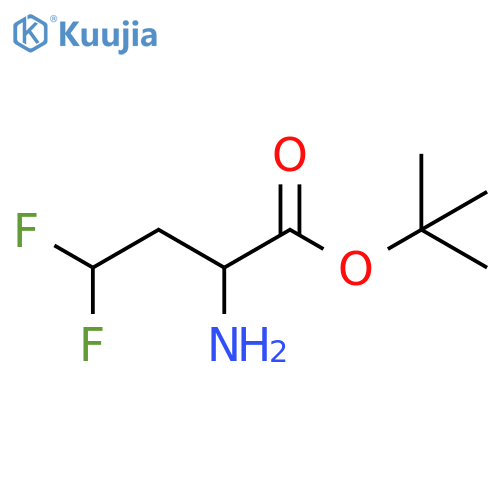

1543712-74-8 structure

商品名:tert-butyl 2-amino-4,4-difluorobutanoate

tert-butyl 2-amino-4,4-difluorobutanoate 化学的及び物理的性質

名前と識別子

-

- 2-Amino-4,4-difluoro-butyric acid tert-butyl ester

- tert-butyl 2-amino-4,4-difluorobutanoate

-

- MDL: MFCD24520540

- インチ: 1S/C8H15F2NO2/c1-8(2,3)13-7(12)5(11)4-6(9)10/h5-6H,4,11H2,1-3H3

- InChIKey: FDTUCYWUSSJLKX-UHFFFAOYSA-N

- ほほえんだ: C(OC(C)(C)C)(=O)C(N)CC(F)F

tert-butyl 2-amino-4,4-difluorobutanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1229149-1.0g |

tert-butyl 2-amino-4,4-difluorobutanoate |

1543712-74-8 | 1g |

$1357.0 | 2023-06-08 | ||

| Enamine | EN300-1229149-500mg |

tert-butyl 2-amino-4,4-difluorobutanoate |

1543712-74-8 | 500mg |

$809.0 | 2023-10-02 | ||

| Enamine | EN300-1229149-0.1g |

tert-butyl 2-amino-4,4-difluorobutanoate |

1543712-74-8 | 0.1g |

$1195.0 | 2023-06-08 | ||

| Enamine | EN300-1229149-2.5g |

tert-butyl 2-amino-4,4-difluorobutanoate |

1543712-74-8 | 2.5g |

$2660.0 | 2023-06-08 | ||

| eNovation Chemicals LLC | Y1125909-5g |

2-Amino-4,4-difluoro-butyric acid tert-butyl ester |

1543712-74-8 | 95% | 5g |

$6585 | 2025-02-19 | |

| Enamine | EN300-1229149-0.25g |

tert-butyl 2-amino-4,4-difluorobutanoate |

1543712-74-8 | 0.25g |

$1249.0 | 2023-06-08 | ||

| Enamine | EN300-1229149-100mg |

tert-butyl 2-amino-4,4-difluorobutanoate |

1543712-74-8 | 100mg |

$741.0 | 2023-10-02 | ||

| eNovation Chemicals LLC | Y1125909-5g |

2-Amino-4,4-difluoro-butyric acid tert-butyl ester |

1543712-74-8 | 95% | 5g |

$6585 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1125909-500mg |

2-Amino-4,4-difluoro-butyric acid tert-butyl ester |

1543712-74-8 | 95% | 500mg |

$1115 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1125909-1g |

2-Amino-4,4-difluoro-butyric acid tert-butyl ester |

1543712-74-8 | 95% | 1g |

$1765 | 2024-07-28 |

tert-butyl 2-amino-4,4-difluorobutanoate 関連文献

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

4. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

1543712-74-8 (tert-butyl 2-amino-4,4-difluorobutanoate) 関連製品

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬